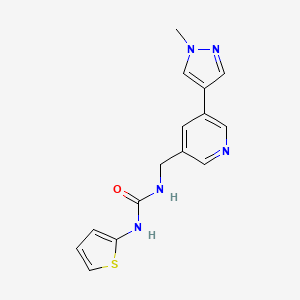

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 2309310-31-2

Cat. No.: VC4324494

Molecular Formula: C15H15N5OS

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309310-31-2 |

|---|---|

| Molecular Formula | C15H15N5OS |

| Molecular Weight | 313.38 |

| IUPAC Name | 1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21) |

| Standard InChI Key | WJFZGDMUZGELRB-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 |

Introduction

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative. Such compounds are widely studied in medicinal chemistry due to their potential biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects. This article provides an in-depth review of the synthesis, structural properties, and potential applications of this compound.

Structural Overview

Chemical Structure:

-

Core Framework: The molecule contains a urea backbone substituted with a thiophene ring and a pyridine-pyrazole moiety.

-

Key Features:

-

Pyrazole Group: Known for its bioactivity and ability to interact with biological targets.

-

Pyridine Ring: Often associated with improved pharmacokinetics.

-

Thiophene Substitution: Enhances lipophilicity and binding affinity in drug design.

-

Molecular Formula: C15H15N5OS

Molecular Weight: Approximately 317.38 g/mol

Synthesis

The synthesis of such heterocyclic ureas typically involves:

-

Preparation of Key Intermediates:

-

Pyrazole derivatives are synthesized via condensation reactions involving hydrazines and diketones.

-

Thiophene derivatives are introduced through electrophilic substitution or Suzuki coupling reactions.

-

-

Urea Formation:

-

The final coupling of the substituted pyridine-pyrazole intermediate with thiophene is achieved using isocyanates or carbamoyl chlorides under mild conditions.

-

General Reaction Scheme:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine hydrate + β-diketone | Pyrazole intermediate |

| 2 | Pyridine bromide + Base | Pyridine derivative |

| 3 | Thiophene + Carbamoyl chloride | Final urea compound |

Analytical Characterization

The compound can be characterized using the following techniques:

-

NMR Spectroscopy (¹H and ¹³C):

-

Distinct chemical shifts for aromatic protons on pyrazole, pyridine, and thiophene rings.

-

Urea NH signals typically appear in the downfield region (~7–9 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 317 (corresponding to C15H15N5OS).

-

-

Infrared Spectroscopy (IR):

-

Urea carbonyl stretch observed around 1650–1700 cm⁻¹.

-

Aromatic C-H stretches between 3000–3100 cm⁻¹.

-

-

X-Ray Crystallography (if applicable):

-

Provides detailed information on bond lengths and angles, confirming the molecular geometry.

-

Biological Activity

Heterocyclic ureas like this compound exhibit diverse biological activities:

-

Enzyme Inhibition:

-

Anticancer Activity:

-

Antimicrobial Properties:

Applications in Drug Development

This compound's structural features make it a promising candidate for:

-

Drug Discovery Programs:

-

Pyrazole-pyridine frameworks are common scaffolds in kinase inhibitors.

-

-

Structure-Based Design:

-

Functional groups can be modified to enhance selectivity and potency against specific biological targets.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume